Bet-IN-15

Description

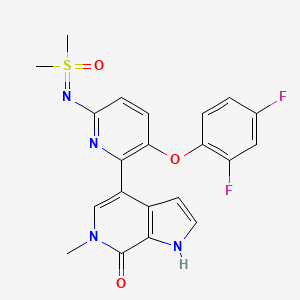

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18F2N4O3S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

4-[3-(2,4-difluorophenoxy)-6-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-pyridinyl]-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |

InChI |

InChI=1S/C21H18F2N4O3S/c1-27-11-14(13-8-9-24-20(13)21(27)28)19-17(6-7-18(25-19)26-31(2,3)29)30-16-5-4-12(22)10-15(16)23/h4-11,24H,1-3H3 |

InChI Key |

YDEQUCDDNAFAGR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=N3)N=S(=O)(C)C)OC4=C(C=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Bet-IN-15

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bet-IN-15 is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its mechanism of action centers on the competitive binding to the acetyl-lysine recognition pockets, known as bromodomains, of BET proteins, particularly BRD4. This targeted inhibition disrupts critical protein-protein interactions necessary for the transcription of key oncogenes, most notably c-Myc. By displacing BRD4 from chromatin, this compound effectively downregulates the expression of genes essential for cancer cell proliferation and survival, demonstrating significant therapeutic potential in preclinical models of triple-negative breast cancer (TNBC).

Introduction to BET Proteins and Their Role in Cancer

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a fundamental role in regulating gene expression.[1] These proteins contain two tandem bromodomains (BD1 and BD2) that specifically recognize and bind to acetylated lysine residues on histone tails, a key marker of active chromatin.[1][2] BRD4, the most extensively studied member, acts as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex to gene promoters and super-enhancers.[2] This recruitment is crucial for the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and the expression of target genes.[3]

In many cancers, the aberrant activity of BET proteins, particularly BRD4, drives the overexpression of oncogenes such as c-Myc.[3][4] This makes BET proteins attractive therapeutic targets for cancer intervention.

The Molecular Mechanism of Action of this compound

This compound exerts its therapeutic effect through the following mechanism:

-

Competitive Binding to Bromodomains: this compound is a potent inhibitor that directly competes with acetylated histones for binding to the bromodomains of BET proteins.[5][6] It exhibits high affinity for both the first (BD1) and second (BD2) bromodomains of BRD4.[5]

-

Disruption of BRD4-Chromatin Interaction: By occupying the acetyl-lysine binding pockets, this compound displaces BRD4 and other BET proteins from chromatin, particularly at super-enhancers that regulate the expression of key oncogenes.[3]

-

Downregulation of c-Myc Transcription: The displacement of BRD4 from the c-Myc gene promoter and enhancer regions leads to a rapid and significant reduction in c-Myc transcription.[3][4] This is a primary driver of the anti-proliferative effects of BET inhibitors.

-

Induction of Cell Cycle Arrest and Apoptosis: The suppression of c-Myc and other pro-proliferative genes ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells.[4]

Quantitative Data

The inhibitory activity of this compound against various BET bromodomains has been quantified using Fluorescence Resonance Energy Transfer (FRET) binding assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| BRD4-BD1 | 0.64[5] |

| BRD4-BD2 | 0.25[5] |

| BRD2 | 0.2 |

| BRD3 | 1.6 |

| BRDT | 0.1 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway of BET Inhibition

Caption: Mechanism of this compound action on c-Myc transcription.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for TNBC patient-derived xenograft (PDX) model.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol is adapted from standard procedures for measuring the binding affinity of inhibitors to BRD4.

Objective: To determine the IC50 value of this compound for BRD4 bromodomains.

Materials:

-

Recombinant human BRD4 protein (encompassing the bromodomain of interest, e.g., BD1) with a suitable tag (e.g., GST or His).

-

Biotinylated histone H4 peptide acetylated at lysine residues.

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).

-

This compound stock solution in DMSO.

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the assay components in the following order:

-

This compound dilution or vehicle (DMSO) control.

-

Recombinant BRD4 protein.

-

Biotinylated histone peptide.

-

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibration.

-

Add a mixture of the Europium-labeled antibody and Streptavidin-conjugated acceptor.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (acceptor).

-

The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model

This protocol outlines the general steps for evaluating the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of orally administered this compound in a clinically relevant TNBC model.

Materials:

-

NOD scid gamma (NSG) mice (female, 6-8 weeks old).

-

Viable tumor tissue from a TNBC patient.

-

Surgical tools for tumor implantation.

-

This compound formulated for oral gavage.

-

Vehicle control solution.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation:

-

Under sterile conditions, surgically implant a small fragment (approx. 2-3 mm³) of the patient's TNBC tumor subcutaneously into the flank of an NSG mouse.

-

Monitor the mice for tumor engraftment and growth.

-

-

Cohort Formation:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound orally (e.g., once daily) at a predetermined dose.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Tumor Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor animal body weight and overall health throughout the study.

-

-

Endpoint and Analysis:

-

The study is typically concluded when tumors in the control group reach a predetermined size limit.

-

At the endpoint, tumors are excised and can be used for further analysis (e.g., Western blot for c-Myc levels).

-

Efficacy is determined by comparing the tumor growth inhibition in the treatment group relative to the control group.

-

Western Blot for c-Myc Expression

Objective: To confirm the downregulation of c-Myc protein levels in tumor tissue following this compound treatment.

Materials:

-

Tumor tissue lysates from the PDX model study.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Primary antibodies: anti-c-Myc and anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize tumor tissues in RIPA buffer and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize c-Myc levels to the β-actin loading control to compare expression between treatment and control groups.

Conclusion

This compound represents a promising therapeutic agent that functions by directly targeting the epigenetic regulatory machinery of cancer cells. Its potent inhibition of BET proteins, leading to the transcriptional repression of the c-Myc oncogene, provides a clear and compelling mechanism of action. The preclinical data, including its efficacy in TNBC PDX models, underscores its potential for further development as a targeted cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and build upon the understanding of this and similar BET inhibitors.

References

- 1. BMS-986158 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting BET Proteins with BMS-986158: A Promising Oral Inhibitor for Cancer Therapy [synapse.patsnap.com]

- 5. BET inhibition disrupts transcription but retains enhancer-promoter contact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Bet-IN-15: An In-Depth Technical Guide to a Selective BET Bromodomain Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a BET bromodomain inhibitor designated "Bet-IN-15." The following technical guide utilizes data and protocols for a well-characterized and clinically evaluated selective BET bromodomain inhibitor, OTX015 (also known as MK-8628), as a representative example to fulfill the user's request for an in-depth overview of a selective BET inhibitor.

Introduction to BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2][3] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3][4] This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating gene transcription.[3][4][5]

Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, particularly cancer, where they can drive the expression of key oncogenes like MYC.[1][6][7] Consequently, small molecule inhibitors of BET bromodomains have emerged as a promising class of therapeutic agents.[1][2] While many first-generation BET inhibitors show pan-BET inhibition (targeting both BD1 and BD2 of all BET proteins), there is growing interest in developing domain-selective inhibitors to potentially improve efficacy and reduce toxicities.[1][8]

OTX015 (MK-8628) is a selective thienotriazolodiazepine BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4.[7] It has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models and has been investigated in clinical trials.[4][6][7]

Biochemical and Cellular Activity of OTX015

OTX015 exhibits potent inhibitory activity against BET bromodomains, leading to the suppression of cancer cell proliferation and induction of cell cycle arrest and apoptosis.

| Target | Assay Type | IC50 / Kd | Reference |

| BRD2 | Cell-free | IC50: 0.5 µM | [9] |

| BRD3 | Cell-free | IC50: 0.25 µM | [9] |

| BRD4 | Cell-free | IC50: 0.79 µM | [9] |

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Non-Small Cell Lung Cancer | Various | GI50 | Lower than JQ1 | [7] |

| Pediatric Ependymoma | Patient-derived SC lines | Proliferation | Reduced | [6] |

| Multiple Myeloma | MM.1S | MYC downregulation | Time-dependent | [10] |

Mechanism of Action

BET inhibitors like OTX015 function by competitively occupying the acetyl-lysine binding pockets of BET proteins, primarily BRD4.[7] This prevents the recruitment of BET proteins to chromatin, particularly at super-enhancers that drive the expression of key oncogenes.[4][5] The subsequent dissociation of the positive transcription elongation factor b (P-TEFb) complex leads to the suppression of transcriptional elongation and a rapid downregulation of target gene expression, most notably the MYC oncogene.[1][4][7] This targeted gene suppression results in the inhibition of cell proliferation, induction of cell cycle arrest (often at the G0/G1 phase), and apoptosis in cancer cells.[6][7][11]

Caption: Mechanism of action of a BET inhibitor like OTX015.

Experimental Protocols

Cell Proliferation Assay

This protocol is a representative method for assessing the anti-proliferative effects of a BET inhibitor on cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the BET inhibitor (e.g., OTX015) in culture medium. The final concentrations may range from 1 nM to 10 µM. Add the diluted compound or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for determining the effect of a BET inhibitor on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with the BET inhibitor (e.g., 500 nM OTX015) or vehicle control for a specified time, for example, 24 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vivo Antitumor Activity

The in vivo efficacy of BET inhibitors is typically evaluated in xenograft models using immunodeficient mice.

-

Model: Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ of the mouse (e.g., intracranial for brain tumors), are often used to better recapitulate the tumor microenvironment.[6][10]

-

Treatment: OTX015 or other BET inhibitors are administered to the tumor-bearing mice, often orally, at various doses and schedules.[10]

-

Efficacy Endpoints: The primary endpoints for efficacy are typically a reduction in tumor burden, which can be monitored using methods like bioluminescence imaging for luciferase-expressing cancer cells, and an increase in the overall survival of the treated mice compared to a vehicle-treated control group.[6][10]

-

Findings: In preclinical models of pediatric ependymoma, OTX015 has been shown to significantly improve survival.[6][11] Similarly, in multiple myeloma xenograft models, the BET inhibitor JQ1 reduced tumor burden and prolonged survival.[10]

Clinical Overview

Several BET inhibitors, including OTX015 (MK-8628), have advanced into clinical trials for various hematologic malignancies and solid tumors.[4][10]

-

Phase I/IIa Trials: Studies have been conducted to assess the safety, tolerability, pharmacokinetics, and preliminary anti-cancer activity of BET inhibitors in patients with advanced cancers.[12]

-

Observed Activity: Early clinical data have shown some single-agent activity in a subset of patients with hematologic malignancies and in NUT carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion protein.[4][10]

-

Toxicities: The most common dose-limiting toxicity observed with BET inhibitors is reversible thrombocytopenia (low platelet count).[4][10] Gastrointestinal symptoms and fatigue have also been reported.[4]

-

Future Directions: Ongoing research is focused on combination therapies, pairing BET inhibitors with other targeted agents or chemotherapy, to enhance their anti-tumor activity and overcome potential resistance mechanisms.[2][4] The development of next-generation BET inhibitors with improved selectivity and safety profiles is also an active area of investigation.[8][13]

References

- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pnas.org [pnas.org]

- 6. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc | eLife [elifesciences.org]

- 11. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. mdpi.com [mdpi.com]

Bet-IN-15: A Potent Bromodomain and Extra-Terminal Domain (BET) Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bet-IN-15 is a potent and orally active small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By targeting the bromodomains of these epigenetic readers, particularly BRD4, this compound disrupts the protein-protein interactions essential for the transcription of key oncogenes, such as c-MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed, adaptable experimental protocols for key in vitro assays are also presented to facilitate further investigation of this compound in a research setting.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₂₁H₁₈F₂N₄O₃S.[1] Its structure is characterized by a central thienotriazolodiazepine scaffold, a common feature in many potent BET inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₈F₂N₄O₃S | [1] |

| Molecular Weight | 444.45 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

Pharmacological Properties

This compound is a highly potent inhibitor of the first (BD1) and second (BD2) bromodomains of BRD4.[1] Inhibition of these interactions prevents the recruitment of transcriptional machinery to acetylated histones, leading to the downregulation of target gene expression.

Table 2: Pharmacological Properties of this compound

| Property | Value | Reference |

| Target | BRD4-BD1, BRD4-BD2 | [1] |

| IC₅₀ (BRD4-BD1) | 0.64 nM | [1] |

| IC₅₀ (BRD4-BD2) | 0.25 nM | [1] |

| Activity | Orally active | [1] |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related thienotriazolodiazepine BET inhibitors, a plausible general synthetic strategy can be outlined. Such syntheses often involve a multi-step sequence starting from a functionalized thiophene derivative, followed by the construction of the diazepine ring and subsequent annulation of the triazole ring. The final steps typically involve the introduction of the side chains that are crucial for potent and selective binding to the bromodomains.

Mechanism of Action and Signaling Pathway

BET proteins, particularly BRD4, act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II, leading to transcriptional elongation of target genes, including the prominent oncogene c-MYC.

This compound, as a BET inhibitor, competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains. This prevents the association of BRD4 with chromatin, thereby inhibiting the transcription of c-MYC and other pro-proliferative and anti-apoptotic genes. The resulting downregulation of c-MYC leads to cell cycle arrest and induction of apoptosis in cancer cells that are dependent on this oncogene.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed, adaptable protocols for key in vitro assays to evaluate the activity of this compound.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., a c-MYC dependent line)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear-bottom cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%). Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for a cell proliferation assay.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This is a bead-based proximity assay to quantify the binding of this compound to the BRD4 bromodomain.

Materials:

-

Recombinant His-tagged BRD4 bromodomain (BD1 or BD2)

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

This compound (dissolved in DMSO)

-

Assay buffer

-

384-well white microplates

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a positive control (a known BRD4 inhibitor like JQ1) and a negative control (DMSO vehicle).

-

In a 384-well plate, add the diluted this compound or control solutions.

-

Add the His-tagged BRD4 bromodomain to each well.

-

Add the biotinylated acetylated histone H4 peptide to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibration.

-

Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-capable plate reader.

-

Analyze the data to determine the IC₅₀ value of this compound for inhibiting the BRD4-histone interaction.

Caption: Principle of the BRD4 AlphaScreen assay.

Conclusion

This compound is a valuable research tool for investigating the role of BET proteins in various biological processes, particularly in the context of cancer. Its high potency and oral activity make it a compelling candidate for further preclinical studies. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Bet-IN-15: A Technical Guide to its Effects on BRD4 and c-Myc Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potent and selective BET (Bromodomain and Extra-Terminal) inhibitor, Bet-IN-15. It details the mechanism of action, focusing on its effects on the epigenetic reader protein BRD4 and the subsequent transcriptional regulation of the proto-oncogene c-Myc. This document summarizes the available quantitative data on this compound's binding affinity and functional inhibition, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows. The information presented is intended to support researchers and drug development professionals in understanding and further investigating the therapeutic potential of this compound.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene transcription and are implicated in the pathogenesis of numerous cancers. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to promoters and enhancers. One of the key downstream targets of BRD4 is the c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism. Dysregulation of the BRD4/c-Myc axis is a hallmark of many malignancies, making it a prime target for therapeutic intervention.

This compound is a novel, potent, and orally bioavailable small molecule inhibitor of the BET family of proteins. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of BRD4-dependent genes, most notably c-Myc. This guide will explore the specifics of this interaction and its downstream consequences.

Mechanism of Action: The BRD4/c-Myc Axis

BET inhibitors like this compound function by mimicking acetylated lysine residues, thereby competitively binding to the bromodomains of BET proteins, including BRD4. This prevents BRD4 from tethering to acetylated histones at gene promoters and super-enhancers. The displacement of BRD4 from these regulatory regions leads to a rapid and robust downregulation of target gene transcription.

The c-Myc proto-oncogene is a primary and direct target of BRD4. In many cancers, the MYC gene is associated with super-enhancers, which are large clusters of enhancers that drive high-level transcription and are densely occupied by transcription factors and co-activators, including BRD4. The binding of BRD4 to these super-enhancers is critical for maintaining the high levels of c-Myc expression that fuel cancer cell proliferation. By displacing BRD4 from these super-enhancers, this compound effectively shuts down c-Myc transcription.[1][2][3]

References

In Vitro Preclinical Profile of BET Inhibitors: A Technical Overview

A Representative Analysis Based on the Well-Characterized Compound JQ1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of public, in-depth in vitro data for the specific compound Bet-IN-15, this document provides a representative technical guide based on the extensively studied and well-characterized BET inhibitor, JQ1. The experimental protocols, data, and signaling pathway information presented here are derived from published studies on JQ1 and are intended to serve as a comprehensive example of the preclinical in vitro evaluation of a potent BET inhibitor.

Introduction to BET Inhibition

Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, leading to the expression of target genes. In numerous cancers, BET proteins, particularly BRD4, are implicated in the aberrant expression of key oncogenes, such as c-Myc, making them attractive therapeutic targets.[1][2] BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, thereby displacing them from chromatin and preventing the transcription of their target genes.[1][3] This mechanism of action has shown promise in preclinical models of various malignancies, including hematological cancers and solid tumors.[2]

This compound: A Potent BET Inhibitor

This compound (also known as HY-153945) has been identified as a potent and orally active BET inhibitor. Preliminary in vitro data indicate that it exhibits strong inhibitory activity against the bromodomains of BRD4, with reported IC50 values of 0.64 nM for the first bromodomain (BD1) and 0.25 nM for the second bromodomain (BD2).[4] While it is reported to show antiproliferative activity, detailed public data from comprehensive in vitro studies, including specific cell line activities and full experimental protocols, are not widely available.[4][5]

JQ1: A Representative BET Inhibitor for In-Depth In Vitro Analysis

To illustrate the typical in vitro pharmacological profile of a potent BET inhibitor, this guide will focus on JQ1, a well-characterized thienotriazolodiazepine that has been instrumental in validating the therapeutic potential of BET inhibition.[2]

Quantitative In Vitro Activity of JQ1

The antiproliferative activity of JQ1 has been evaluated across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50) of JQ1 in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MV4;11 | Acute Myeloid Leukemia | 0.072[1] |

| MM.1S | Multiple Myeloma | Not specified, but sensitive[6] |

| Raji | Burkitt's Lymphoma | Not specified, but sensitive[6] |

| LP-1 | Multiple Myeloma | Not specified, but sensitive[6] |

Table 2: Antiproliferative Activity (IC50) of JQ1 in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A2780 | Ovarian Endometrioid Carcinoma | 0.41[7] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75[7] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36[7] |

| HEC265 | Endometrial Endometrioid Carcinoma | 2.72[7] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28[7] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51[7] |

| Hey | Ovarian Cancer | 0.360[8] |

| SKOV3 | Ovarian Cancer | 0.970[8] |

| Cal27 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition observed[9] |

| HEC-1A | Endometrial Cancer | Dose-dependent inhibition observed[10] |

| Ishikawa | Endometrial Cancer | Dose-dependent inhibition observed[10] |

| PC3 | Prostate Cancer | GR50 calculated[11] |

| DU145 | Prostate Cancer | Less sensitive[11] |

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro studies. The following sections outline typical protocols used for the evaluation of BET inhibitors like JQ1.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cell lines (e.g., A2780, HEC151) in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[4][8][12]

-

Compound Treatment: Treat cells with a serial dilution of JQ1 (e.g., 0.01 to 50 µM) or vehicle control (e.g., 0.1% DMSO) for 72 hours.[7][8]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize cell viability to the vehicle-treated control and calculate the IC50 value using non-linear regression analysis.[7]

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of cells (e.g., 2,000 cells/well) in 6-well plates.[7]

-

Compound Treatment: After overnight incubation, treat the cells with various concentrations of JQ1 (e.g., 0.1, 0.2, 0.5 µM) or vehicle control.[7]

-

Incubation: Culture the cells for 10-14 days, replacing the medium with fresh compound every 3-4 days.[7]

-

Staining: Wash the colonies with PBS, fix with 100% methanol, and stain with a solution like Giemsa or crystal violet.[7]

-

Quantification: Count the number of colonies (typically >50 cells) to determine the effect of the compound on clonogenic survival.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells (e.g., Cal27, Ishikawa) with JQ1 at various concentrations (e.g., 0.1 to 1 µM) for 24 to 72 hours.[3][9][10]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[9][12]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9][12]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S phase population is indicative of a G1 cell cycle arrest.[3][9][10]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with JQ1 for a specified period (e.g., 72 hours).[3]

-

Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.[3]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (Annexin V-/PI- for viable, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic). An increase in the Annexin V positive population indicates induction of apoptosis.[3][6]

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as c-Myc and BRD4.

-

Protein Extraction: Treat cells with JQ1, then lyse the cells in a suitable buffer to extract total protein.[4][10]

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.[4]

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-BRD4, anti-cleaved PARP) and a loading control (e.g., anti-GAPDH, anti-β-actin).[7][10]

-

Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in c-Myc and an increase in cleaved PARP are expected with effective BET inhibition.[7][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action and c-Myc Downregulation

BET inhibitors like JQ1 exert their anticancer effects primarily by disrupting the interaction between BRD4 and acetylated histones at the promoter and enhancer regions of key oncogenes, most notably c-Myc.[6][10] This leads to the transcriptional repression of c-Myc and its downstream targets, which are critical for cell proliferation, growth, and survival.[10][13]

Caption: Mechanism of action of JQ1 in downregulating c-Myc expression.

Experimental Workflow for In Vitro Evaluation

A typical workflow for the preliminary in vitro characterization of a BET inhibitor is a stepwise process designed to assess its potency, efficacy, and mechanism of action.

Caption: A standard workflow for the in vitro preclinical evaluation of a BET inhibitor.

Conclusion

The in vitro evaluation of BET inhibitors like JQ1 reveals a consistent pattern of potent antiproliferative activity across a range of cancer cell lines, particularly those dependent on c-Myc signaling. The primary mechanism involves the induction of G1 cell cycle arrest and apoptosis, driven by the downregulation of the c-Myc oncogene. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical assessment of novel BET inhibitors. While specific data for this compound is limited, its high potency against BRD4 bromodomains suggests it would likely exhibit a similar in vitro pharmacological profile to that of JQ1, warranting further investigation to fully characterize its therapeutic potential.

References

- 1. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JQ1 - Wikipedia [en.wikipedia.org]

- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Role of BET Inhibitor JQ1 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in the regulation of gene transcription. By recruiting transcriptional machinery to specific gene promoters and enhancers, BET proteins play a pivotal role in cellular processes such as proliferation, differentiation, and inflammation. Dysregulation of BET protein activity has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins. It acts by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the recruitment of transcriptional regulators. This guide provides an in-depth technical overview of JQ1, focusing on its mechanism of action in chromatin remodeling, quantitative data on its efficacy, and detailed protocols for key experimental assays used to characterize its activity.

Quantitative Data

The following tables summarize the binding affinities and cellular potencies of JQ1.

Table 1: JQ1 Binding Affinity (IC50 and Kd Values)

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| BRD2 (N-terminal) | TR-FRET | 17.7 | 128 | |

| BRD3 (N-terminal) | Isothermal Titration Calorimetry (ITC) | - | 59.5 | |

| BRD3 (C-terminal) | Isothermal Titration Calorimetry (ITC) | - | 82 | |

| BRD4 (BD1) | Cell-free assay | 77 | 50 | [1][2] |

| BRD4 (BD2) | Cell-free assay | 33 | 90 | [1][2] |

| BRD4 (C-terminal) | TR-FRET | 32.6 | 90.1 | |

| BRDT (N-terminal) | Isothermal Titration Calorimetry (ITC) | - | 190 | |

| CREBBP | TR-FRET | 12942 | - |

Table 2: JQ1 Cellular Potency (EC50 Values)

| Cell Line | Disease Model | EC50 (µM) | Reference |

| 697 | Human B-cell leukemia | 0.09 | [3] |

| A549 | Human lung carcinoma | 17 | [3] |

| NMC 11060 | NUT midline carcinoma | 0.004 | [4] |

| KMS-34 | Multiple myeloma | 0.068 | [4] |

| LR5 | Multiple myeloma | 0.098 | [4] |

Mechanism of Action: Chromatin Remodeling

JQ1 executes its function by competitively inhibiting the binding of BET proteins to acetylated histones. This displacement from chromatin has profound effects on gene transcription.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of JQ1 to BET bromodomains in a high-throughput format.

Methodology:

-

Reagent Preparation :

-

Prepare a 1X TR-FRET assay buffer by diluting a 10X stock solution with ultrapure water.

-

Reconstitute lyophilized (+)-JQ1 positive control in DMSO to create a stock solution, which is then further diluted in 1X TR-FRET assay buffer.

-

Dilute the Europium (Eu)-chelate labeled BET bromodomain (donor) and the APC-labeled ligand (acceptor) in 1X TR-FRET assay buffer.

-

-

Assay Plate Setup :

-

In a 384-well plate, add the test compounds at various concentrations.

-

For positive control wells, add a known concentration of (+)-JQ1.

-

For negative control wells, add 1X TR-FRET assay buffer.

-

-

Reaction :

-

Add the diluted Eu-labeled BET bromodomain to all wells.

-

Add the diluted APC-labeled ligand to all wells.

-

Incubate the plate at room temperature for at least 4 hours, protected from light.

-

-

Data Acquisition :

-

Read the plate using a microplate reader capable of time-resolved FRET.

-

Excite at 340 nm and measure emission at 620 nm (Europium) and 665 nm (APC).

-

The TR-FRET ratio (665 nm / 620 nm) is calculated. A decrease in this ratio indicates displacement of the APC-labeled ligand by the test compound.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide localization of BET proteins and how this is altered by JQ1 treatment.

Methodology:

-

Cell Treatment and Cross-linking :

-

Treat cultured cells with either DMSO (vehicle control) or JQ1 for a specified time.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation :

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation :

-

Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., BRD4).

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Sequencing :

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a column-based kit.

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

RNA Sequencing (RNA-seq)

RNA-seq is employed to determine the global changes in gene expression following treatment with JQ1.

Methodology:

-

Cell Treatment and RNA Extraction :

-

Treat cultured cells with either DMSO or JQ1 for the desired duration.

-

Harvest the cells and extract total RNA using a suitable kit.

-

-

Library Preparation :

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis :

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).

-

Perform differential gene expression analysis to identify genes up- or down-regulated by JQ1 treatment.

-

Conclusion

JQ1 serves as a powerful chemical probe for elucidating the biological roles of BET proteins and as a lead compound for the development of novel therapeutics. Its mechanism of action, centered on the displacement of BET proteins from chromatin, leads to significant alterations in gene expression, ultimately impacting cell fate. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and chromatin biology. The continued study of JQ1 and other BET inhibitors holds great promise for advancing our understanding of disease and for the development of innovative treatments.

References

Methodological & Application

Application Notes and Protocols for BET Inhibition and IL-15 Signaling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides detailed experimental protocols and application notes relevant to two key areas of cell biology research: the inhibition of Bromodomain and Extra-Terminal (BET) proteins and the signaling of Interleukin-15 (IL-15). While the specific term "Bet-IN-15" did not correspond to a publicly available experimental protocol, this document addresses the likely components of such a query. It is structured to provide comprehensive guidance on working with BET inhibitors and on utilizing IL-15 in cell culture, particularly with immune cells.

Section 1: BET Inhibition in Cell Culture

BET inhibitors are a class of epigenetic modulators that target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[1] By preventing the interaction between BET proteins and acetylated histones, these inhibitors can modulate the transcription of key oncogenes and inflammatory genes.[1][2] This section provides a representative protocol for the use of a generic BET inhibitor, hereafter referred to as "Hypothetical Compound this compound," in cancer cell lines.

Signaling Pathway of BET Inhibition

BET proteins act as epigenetic "readers" by binding to acetylated lysine residues on histones, which recruits transcriptional machinery to drive gene expression.[2][3] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin. This leads to the downregulation of target genes, including the proto-oncogene MYC, which is a central regulator of cell proliferation and survival.[3][4] Inhibition of BET proteins can also affect other critical pathways, including the NF-κB, TLR, and JAK/STAT signaling pathways.[4]

Caption: Mechanism of action of a hypothetical BET inhibitor, this compound.

Experimental Protocol: Cell Viability Assay with Hypothetical Compound this compound

This protocol outlines the steps for determining the effect of a BET inhibitor on the viability of a cancer cell line using a standard colorimetric assay like MTT or WST-1.

Materials:

-

Cancer cell line of interest (e.g., human lung adenocarcinoma)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Hypothetical Compound this compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Hypothetical Compound this compound in complete growth medium. A typical concentration range to test for a novel BET inhibitor would be from 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest concentration of the compound.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate for 48-72 hours at 37°C and 5% CO₂.

-

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Quantitative Data Summary

The following table summarizes representative data for the effect of known BET inhibitors on various cancer cell lines. This can serve as a benchmark for experiments with novel BET inhibitors.

| Cell Line | BET Inhibitor | GI₅₀ (µM) | Effect | Reference |

| Human Lung Adenocarcinoma | OTX015 | 0.1 - 1.0 | G1 cell cycle arrest, decreased proliferation | [5] |

| Diffuse Large B-cell Lymphoma | OTX015 | 0.05 - 0.5 | Downregulation of MYC, NF-κB, JAK/STAT pathways | [4] |

| Breast Cancer (Resistant Cells) | JQ1 | 0.5 - 1.0 | Sensitization to chemotherapeutic drugs | [6] |

Experimental Workflow Diagram

Caption: A typical experimental workflow for a cell viability assay.

Section 2: IL-15 Signaling in Cell Culture

Interleukin-15 (IL-15) is a cytokine crucial for the development, proliferation, and activation of immune cells, particularly natural killer (NK) cells and CD8+ T cells.[7] IL-15 signals through a receptor complex that includes the IL-15Rα chain, the IL-2/IL-15Rβ chain, and the common gamma chain (γc).[7]

IL-15 Signaling Pathway

Upon binding to its receptor, IL-15 activates several downstream signaling pathways, including the JAK-STAT and PI3K-AKT pathways.[8] A key pathway in human NK cells involves the activation of AKT, which leads to the stabilization and nuclear accumulation of the transcription factor XBP1s.[9] XBP1s then interacts with T-BET to promote the transcription of genes like Granzyme B, enhancing the cytotoxic function of NK cells.[9]

Caption: The IL-15-AKT-XBP1s signaling pathway in human NK cells.

Experimental Protocol: IL-15 Stimulation of Human Natural Killer (NK) Cells

This protocol describes the in vitro stimulation of primary human NK cells with IL-15 to enhance their effector functions.

Materials:

-

Purified primary human NK cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

-

Recombinant human IL-15

-

6-well cell culture plates

-

Flow cytometry tubes and antibodies (e.g., anti-Granzyme B)

-

Cell lysis buffer and reagents for western blotting (optional)

Procedure:

-

NK Cell Culture:

-

Thaw cryopreserved primary human NK cells according to standard protocols.

-

Culture NK cells in complete RPMI-1640 medium at a density of 1 x 10⁶ cells/mL.

-

-

IL-15 Stimulation:

-

Prepare a working solution of recombinant human IL-15 in complete medium. A typical concentration for NK cell stimulation is 10-100 ng/mL.

-

Add the IL-15 solution to the NK cell culture. Include an unstimulated control group.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Analysis of NK Cell Function:

-

Flow Cytometry for Granzyme B:

-

Harvest the NK cells and wash with PBS.

-

Perform intracellular staining for Granzyme B using a commercially available kit.

-

Analyze the cells using a flow cytometer to quantify the percentage of Granzyme B-positive cells and the mean fluorescence intensity.

-

-

Western Blot for Signaling Proteins (Optional):

-

Lyse the NK cells and quantify the protein concentration.

-

Perform SDS-PAGE and western blotting to detect the phosphorylation of AKT and the expression of XBP1s.

-

-

-

Cytotoxicity Assay (Optional):

-

Co-culture the IL-15-stimulated NK cells with a target cancer cell line (e.g., K562) at various effector-to-target ratios.

-

Measure target cell lysis using a chromium release assay or a non-radioactive alternative.

-

Quantitative Data Summary

The following table provides expected outcomes from the IL-15 stimulation of human NK cells.

| Parameter | Unstimulated NK Cells | IL-15 Stimulated NK Cells | Expected Fold Change |

| XBP1s Protein Expression | Low | High | > 5-fold |

| Granzyme B Expression (MFI) | Baseline | Increased | 2-4 fold |

| Cytotoxicity (% Lysis of K562 cells) | 10-20% | 40-60% | 2-4 fold |

General Cell Culture Best Practices

To ensure the reproducibility and reliability of your experimental results, it is essential to adhere to best practices in cell culture.[10] This includes:

-

Aseptic Technique: Perform all cell culture manipulations in a certified biological safety cabinet to prevent microbial contamination.[11]

-

Cell Line Authentication: Regularly authenticate your cell lines using methods like STR profiling to ensure their identity.

-

Mycoplasma Testing: Routinely test your cultures for mycoplasma contamination, which can significantly alter cellular physiology.

-

Proper Media and Reagents: Use high-quality, sterile media, sera, and reagents. Be aware of the specific requirements for your cell lines.[12][13]

-

Monitoring Cell Health: Regularly examine your cultures under a microscope to assess their morphology, confluency, and overall health.[11][14]

By following these detailed protocols and best practices, researchers can effectively investigate the effects of BET inhibitors and the role of IL-15 signaling in their cell culture models.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Interleukin-15 receptors antagonists and how do they work? [synapse.patsnap.com]

- 8. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The IL-15-AKT-XBP1s signaling pathway contributes to effector functions and survival in human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Best practices in cell culture: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. atcc.org [atcc.org]

- 14. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]

Application Notes and Protocols for Bet-IN-15 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2][3] They recognize acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3] In many cancers, BET proteins are dysregulated, leading to the overexpression of key oncogenes, most notably MYC, which drives cellular proliferation and tumor progression.[4][5][6]

Bet-IN-15 is a potent, next-generation pan-BET inhibitor designed for improved stability and pharmacokinetic properties. It demonstrates robust efficacy at low doses, making it a valuable tool for investigating the role of BET proteins in cancer and for preclinical therapeutic development. These application notes provide detailed protocols for utilizing this compound in various cancer research models.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This prevents the recruitment of transcriptional regulators, including positive transcription elongation factor b (p-TEFb), to chromatin. The result is a highly selective suppression of transcription of key oncogenes that are often under the control of super-enhancers, such as MYC.[5] This targeted action leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, pharmacokinetic profile, and in vivo efficacy.

Table 1: In Vitro BET Protein Binding Affinity of this compound

| Target Protein | IC50 (nM) |

|---|---|

| BRD2 | 0.2 |

| BRD3 | 1.6 |

| BRD4 | 0.9 |

| BRDT | 0.1 |

Table 2: Preclinical Pharmacokinetic (PK) Parameters of this compound

| Species | Plasma Clearance (CLp, mL/min/kg) | Half-Life (t1/2, h) | Oral Bioavailability (%F) |

|---|---|---|---|

| Mouse | - | - | 100% |

| Rat | - | - | 74% |

| Dog | - | - | 73% |

| Cynomolgus Monkey | 4.3 | 4.0 | 85% |

Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Model

| Cancer Model | Dosing Regimen | Minimum Effective Dose (MED) | Tumor Growth Inhibition (TGI) |

|---|

| TNBC PDX (BR1077F) | Oral (po), Once Daily (QD), 5 days on/2 off | 2 mg/kg | 88% |

Experimental Protocols and Workflows

Detailed protocols are provided below for key experiments to assess the activity of this compound in cancer research models.

Protocol 1: In Vitro Cell Proliferation Assay

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

Caption: Workflow for a cell proliferation assay.

Methodology:

-

Cell Plating: Seed cancer cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition: Prepare a 2-fold serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control.

-

Treatment Incubation: Incubate the plates for 72 hours under the same conditions.

-

Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[7][8]

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[9]

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Western Blot for c-MYC Downregulation

This protocol is used to confirm the on-target effect of this compound by measuring the protein levels of its key downstream target, c-MYC.

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[10][11]

Protocol 3: In Vivo Patient-Derived Xenograft (PDX) Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse PDX model of triple-negative breast cancer.[12]

Caption: Workflow for an in vivo xenograft study.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously implant tumor fragments from a patient-derived TNBC model (e.g., BR1077F) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, this compound at 2 mg/kg).

-

Drug Formulation and Administration: Formulate this compound in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose). Administer the compound once daily (QD) on a 5-day-on/2-day-off schedule.

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

-

Study Endpoint: Continue the study for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size limit.

-

Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for the treated group compared to the vehicle control group.

-

Pharmacodynamic Analysis: Tumors can be harvested at the end of the study for analysis of biomarkers, such as c-MYC levels, by Western blot or immunohistochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 8. ch.promega.com [ch.promega.com]

- 9. OUH - Protocols [ous-research.no]

- 10. researchgate.net [researchgate.net]

- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-tumor activity of BET inhibitors in androgen-receptor-expressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Bet-IN-15 Dosage and Administration in Mice

Disclaimer: The compound "Bet-IN-15" is not found in the public domain scientific literature as of the last search. The following application notes and protocols are based on the assumption that this compound is a Bromodomain and Extra-Terminal motif (BET) inhibitor. The provided information is synthesized from general knowledge of BET inhibitors and standard murine experimental procedures. Researchers should validate these protocols and dosages for their specific experimental context.

Introduction

Bromodomain and Extra-Terminal motif (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2][3] They recognize and bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[1][4] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1][2] BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and disrupting downstream gene expression programs.[1][4] This document provides detailed protocols for the dosage and administration of a putative BET inhibitor, this compound, in mouse models.

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Mice (Hypothetical)

| Parameter | Recommendation | Rationale/Reference |

| Dosage Range | 10 - 50 mg/kg | Based on typical effective doses of novel BET inhibitors in preclinical mouse models. Dose-response studies are essential. |

| Administration Routes | Intraperitoneal (IP), Oral Gavage (PO), Intravenous (IV) | Common and effective routes for systemic delivery of small molecule inhibitors in mice.[5][6] |

| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | A standard formulation for solubilizing hydrophobic small molecules for in vivo administration. |

| Frequency | Once daily (QD) or twice daily (BID) | Dependent on the pharmacokinetic profile of this compound. Sub-acute and chronic studies may require different dosing schedules. |

Table 2: Guidelines for Maximum Administration Volumes in Mice

| Route | Maximum Volume | Needle Size (Gauge) |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 |

| Oral Gavage (PO) | 10 mL/kg | 18-22 (gavage needle) |

| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 |

| Subcutaneous (SC) | < 2-3 mL (multiple sites) | 25-27 |

Source: Adapted from publicly available guidelines on rodent administration volumes.[5]

Experimental Protocols

Preparation of this compound Formulation

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO to a final concentration of 5% of the total desired volume and vortex until the compound is fully dissolved.

-

Add PEG300 to a final concentration of 40% and vortex thoroughly.

-

Add Tween 80 to a final concentration of 5% and vortex until the solution is homogenous.

-

Add sterile saline to reach the final desired volume and vortex thoroughly.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

The final formulation should be a clear solution. Prepare fresh daily before administration.

Administration Protocols

General Considerations:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Weigh each mouse before dosing to calculate the precise volume of administration.[6]

-

Use appropriate and sterile needles and syringes for each administration.[6]

-

Monitor animals for any adverse reactions post-administration.

3.2.1. Intraperitoneal (IP) Injection

-

Restrain the mouse by scruffing the neck and back skin to expose the abdomen.

-

Tilt the mouse's head slightly downwards.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[6]

-

Aspirate briefly to ensure no fluid (blood or urine) is drawn back.[6]

-

Inject the calculated volume of the this compound formulation smoothly.

-

Withdraw the needle and return the mouse to its cage.

3.2.2. Oral Gavage (PO)

-

Firmly restrain the mouse to prevent head movement.

-

Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

-

Gently insert a flexible-tipped or ball-tipped gavage needle into the esophagus. Do not force the needle.

-

Once the needle is correctly positioned in the stomach, administer the calculated volume of the this compound formulation.

-

Slowly withdraw the gavage needle and return the mouse to its cage.

3.2.3. Intravenous (IV) Injection via Tail Vein

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a suitable restraint device.

-

Swab the tail with 70% ethanol.

-

Using a 27-30 gauge needle with the bevel facing up, carefully insert the needle into one of the lateral tail veins.

-

A successful insertion is often indicated by a flash of blood in the needle hub.

-

Slowly inject the calculated volume of the this compound formulation.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Visualization of Signaling Pathways and Workflows

Mechanism of Action of BET Inhibitors

BET inhibitors function by competitively binding to the bromodomains of BET proteins, which displaces them from acetylated chromatin. This leads to the downregulation of key oncogenes and pro-inflammatory genes.

Caption: Mechanism of action of a BET inhibitor like this compound.

Downstream Signaling Pathways Affected by BET Inhibition

BET inhibitors, by displacing BRD4 from super-enhancers, can downregulate several critical signaling pathways involved in cell proliferation and survival.

Caption: Key signaling pathways modulated by BET inhibition.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the efficacy of this compound in a mouse tumor model.

References

Application of BET Inhibitors in Inflammation Studies

Introduction

Bromodomain and Extra-Terminal domain (BET) proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in inflammation.[1][2][3] This family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[2][4][5] Dysregulation of BET protein activity is associated with a variety of inflammatory diseases, making them attractive therapeutic targets.[1][3] Small molecule inhibitors of BET proteins have shown significant anti-inflammatory effects in a range of preclinical models.[1][6][7]

These application notes provide an overview of the use of BET inhibitors in inflammation research, including their mechanism of action, protocols for in vitro and in vivo studies, and a summary of their effects on inflammatory mediators.

Mechanism of Action